1-(azidomethyl)-2-(trifluoromethyl)benzene CAS number and structure
1-(azidomethyl)-2-(trifluoromethyl)benzene CAS number and structure
This technical guide details the properties, synthesis, and applications of 1-(azidomethyl)-2-(trifluoromethyl)benzene , a critical fluorinated building block in medicinal chemistry and materials science.[1]
[1]
Chemical Identity & Structural Analysis[2][3][4][5]
1-(Azidomethyl)-2-(trifluoromethyl)benzene is an ortho-substituted benzyl azide.[1] It serves as a versatile intermediate for introducing the pharmacologically valuable 2-(trifluoromethyl)benzyl motif into drug candidates via "click" chemistry (CuAAC) or Staudinger ligation.[1]
Crucial Distinction: Do not confuse this compound with 1-azido-2-(trifluoromethyl)benzene (CAS: 1548-68-1), where the azide group is directly attached to the aromatic ring.[1] The chemical behavior and safety profiles differ significantly.
Core Data Table[1]
| Parameter | Specification |
| IUPAC Name | 1-(Azidomethyl)-2-(trifluoromethyl)benzene |
| Common Name | 2-(Trifluoromethyl)benzyl azide |
| CAS Number | 823189-03-3 |
| Molecular Formula | C₈H₆F₃N₃ |
| Molecular Weight | 201.15 g/mol |
| Physical State | Colorless to pale yellow oil |
| Boiling Point | Decomposes upon heating (Avoid distillation) |
| Solubility | Soluble in DMSO, DMF, DCM, THF; Insoluble in water |
| SMILES | FC(F)(F)C1=CC=CC=C1CN=[N+]=[N-] |
Synthesis & Preparation Protocol
The standard synthesis involves a nucleophilic substitution (
Reaction Scheme
Figure 1: Synthetic pathway via nucleophilic substitution.[1]
Detailed Experimental Procedure
Safety Note: Perform all operations in a fume hood behind a blast shield. Avoid using halogenated solvents (DCM) with sodium azide where possible to prevent the formation of di- and tri-azidomethane (highly explosive).[1]
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethyl)benzyl bromide (1.0 equiv) in DMSO (0.5 M concentration).
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Addition: Cautiously add Sodium Azide (1.5 equiv) in a single portion. The reaction is slightly exothermic; ensure the temperature remains <30°C.
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Reaction: Seal the flask and stir vigorously at Room Temperature (20-25°C) for 12–16 hours.
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Monitoring: Monitor conversion by TLC (Hexane/EtOAc) or LC-MS. The starting bromide spot should disappear.
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Workup:
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Dilute the reaction mixture with 5 volumes of water (to dissolve excess NaN₃ and DMSO).
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Extract 3x with Diethyl Ether or Heptane .
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Wash the combined organic layers with Brine followed by water.
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Dry over anhydrous MgSO₄ or Na₂SO₄ .
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Isolation: Filter and concentrate the solvent under reduced pressure at <30°C .
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Warning: Do not rotary evaporate to complete dryness if the scale is >1g. Store as a concentrated solution if possible.
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Purification: The crude oil is typically >95% pure and requires no chromatography. If necessary, purify via silica gel flash chromatography (100% Hexanes).
Spectroscopic Validation (Typical Data)
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¹H NMR (500 MHz, CDCl₃): δ 7.68 (d, 1H), 7.63 (d, 1H), 7.58 (t, 1H), 7.44 (t, 1H), 4.67 (s, 2H, -CH₂-).[2]
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¹⁹F NMR (470 MHz, CDCl₃): δ -59.58 (s, 3F).[1]
Applications in Drug Discovery[7][8][9]
The 2-(trifluoromethyl)benzyl group is a "privileged structure" in medicinal chemistry.[1] The bulky, electron-withdrawing -CF₃ group at the ortho position influences the conformation of the molecule and increases metabolic stability by blocking oxidation at the benzylic position.
Primary Workflow: CuAAC Click Chemistry
This compound is most frequently used as a "clip-on" reagent to attach the fluorinated motif to alkynes.[1]
Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.[1]
Key Advantages:
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Bioisosterism: The resulting 1,2,3-triazole ring mimics amide bonds but is resistant to proteolytic cleavage.
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Lipophilicity: The -CF₃ group significantly boosts logP, improving membrane permeability.
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¹⁹F NMR Probe: The distinct ¹⁹F signal allows for use as a spy molecule in protein binding studies.
Safety & Handling Directives
Hazard Classification:
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Acute Toxicity: Harmful if swallowed or inhaled.
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Explosion Hazard: Organic azides with a C/N ratio < 3 are explosive. This compound (C₈H₆F₃N₃) has a C/N ratio of ~2.6, placing it in a borderline safety zone .
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Rule of Thumb: Limit synthesis to <5g batches.
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Storage: Store at -20°C in a dark, explosion-proof container.
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Incompatibility:
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Acids: Contact with acid releases Hydrazoic Acid (HN₃), which is highly toxic and explosive.
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Metals: Avoid contact with Copper (Cu) or Lead (Pb) in waste lines to prevent heavy metal azide formation.
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Disposal: Quench unreacted azide by stirring with saturated sodium nitrite (NaNO₂) and dilute sulfuric acid (H₂SO₄) to degrade it to N₂O and N₂ (perform in hood!). Alternatively, use a phosphine-based quenching method.
References
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Synthesis & NMR Characterization
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Supplementary Information: Highly regioselective and sustainable solar click reaction. Royal Society of Chemistry. (2019).
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Precursor Information (2-(Trifluoromethyl)benzyl bromide)
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Product Specification & Safety Data Sheet. Sigma-Aldrich / Merck.[1]
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General Azide Safety
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Organic Azides: Syntheses and Applications. Bräse, S., et al. (2005). Angewandte Chemie International Edition. [1]
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Click Chemistry Applications
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Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Angewandte Chemie.
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